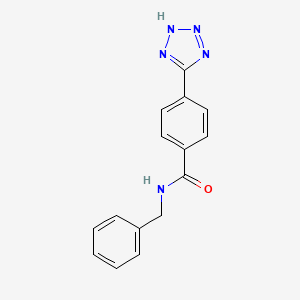
1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a 2-(1,1-dimethylethyl) group and a 1-(phenylmethyl) group attached to the indole core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.
化学反応の分析
Types of Reactions: 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and Lewis acids (aluminum chloride).
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Nitroindoles, sulfonated indoles, and halogenated indoles.
科学的研究の応用
1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly in targeting neurological disorders and cancers.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects. The compound’s indole core allows it to engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its binding affinity and specificity.
類似化合物との比較
- 1H-Indole, 2-methyl-1-(phenylmethyl)-
- 1H-Indole, 2-(1,1-dimethylethyl)-1-methyl-
- 1H-Indole, 2-(1,1-dimethylethyl)-1-(4-methylphenylmethyl)-
Comparison: Compared to its analogs, 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- exhibits unique steric and electronic properties due to the presence of the bulky 2-(1,1-dimethylethyl) group. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
844819-43-8 |
|---|---|
分子式 |
C19H21N |
分子量 |
263.4 g/mol |
IUPAC名 |
1-benzyl-2-tert-butylindole |
InChI |
InChI=1S/C19H21N/c1-19(2,3)18-13-16-11-7-8-12-17(16)20(18)14-15-9-5-4-6-10-15/h4-13H,14H2,1-3H3 |
InChIキー |
NAAVZGUOGQWJQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


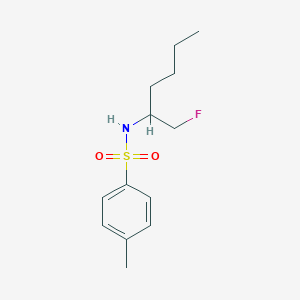
![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-](/img/structure/B12526753.png)
![4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline](/img/structure/B12526763.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
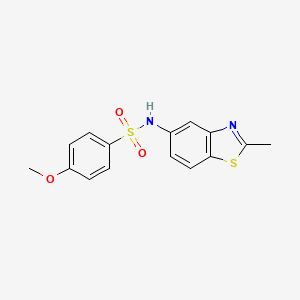
![2-[4-(Phenethylamino)phenyl]sulfonylacetic acid](/img/structure/B12526785.png)
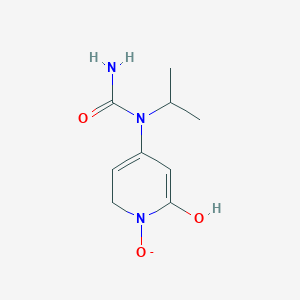
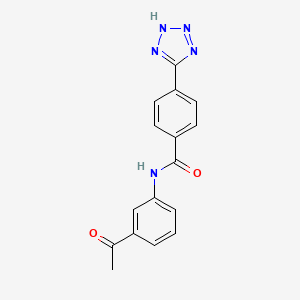
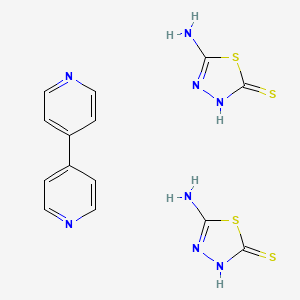
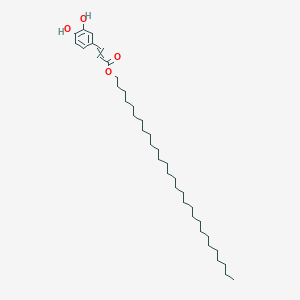
![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)
